tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is an organic compound characterized by its pyrrolidine backbone with a carboxylate group and a thienopyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves a multi-step synthetic process. A common route includes:
Synthesis of the thienopyrimidine core: : The thieno[3,2-d]pyrimidine ring is often constructed through a cyclization reaction involving an appropriate thiophene derivative and a cyanoacetamide.
Formation of the carbamoyl linkage:
Attachment of the pyrrolidine ring: : The carbamoyl-containing intermediate is then coupled with a protected pyrrolidine derivative under suitable conditions, such as in the presence of a base or a coupling reagent.
Industrial Production Methods
While laboratory-scale synthesis often involves complex multi-step procedures, industrial production methods could potentially streamline the process through optimized reaction conditions, continuous flow reactors, and catalytic systems to enhance yield and purity. The use of automated synthesis equipment may also increase reproducibility and efficiency on a larger scale.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Substitution reactions: : Especially at positions susceptible to nucleophilic attack.
Oxidation and reduction reactions: : Modifying the oxidation state of the thienopyrimidine or pyrrolidine moiety.
Common Reagents and Conditions
Nucleophilic substitution: : Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: : Employing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The reactions typically result in the formation of modified derivatives of the parent compound, often aimed at enhancing its biological activity or modifying its physicochemical properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is explored for its unique structural attributes, making it a valuable scaffold for designing new molecules with potential utility in various chemical reactions and synthesis.
Biology and Medicine
In biology and medicine, this compound's ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug development. Its thienopyrimidine core is reminiscent of known pharmacophores, providing a basis for the exploration of its therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.
Industry
From an industrial perspective, the compound could be employed in the development of specialized materials or as a catalyst in certain chemical processes, owing to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate generally involves the interaction with molecular targets such as enzymes, DNA, or receptors. It may inhibit or activate specific biological pathways by binding to these targets, modulating their activity. Detailed studies would identify the specific interactions at the molecular level, elucidating the compound's role in the biological systems it affects.
Comparison with Similar Compounds
Unique Attributes
Similar Compounds
Thienopyrimidine derivatives: : These share the core thienopyrimidine structure but differ in their substituents and functional groups.
Pyrrolidine derivatives: : Compounds with the pyrrolidine ring but differing in their additional moieties and functional groups.
Carbamoyl-containing compounds: : Molecules with a carbamoyl group that influence their chemical reactivity and biological activity.
Through these comparisons, the unique structural features and versatile applications of tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate become evident, highlighting its value in scientific and industrial contexts.
Properties
IUPAC Name |
tert-butyl 2-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)26-17(25)22-8-4-5-13(22)15(23)19-7-9-21-11-20-12-6-10-27-14(12)16(21)24/h6,10-11,13H,4-5,7-9H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFTRLTTMDNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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